Capillene

Description

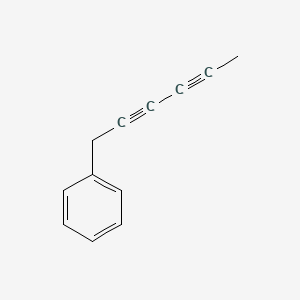

This compound is a member of benzenes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexa-2,4-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQYRBLGGSLJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199971 | |

| Record name | Benzene, 2,4-hexadiynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140.00 to 143.00 °C. @ 10.00 mm Hg | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-74-1 | |

| Record name | Capillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-hexadiynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-hexadiynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Capillene in Artemisia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillene, a characteristic aromatic polyacetylene found in various Artemisia species, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its medicinal applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Artemisia. It details the enzymatic steps from its fatty acid precursor, oleic acid, through a series of desaturation and chain-shortening reactions, to the proposed cyclization and aromatization forming the characteristic phenyl group. This guide summarizes available quantitative data, outlines key experimental protocols, and presents visual diagrams of the pathway and related workflows to facilitate further research in this field.

Introduction

The genus Artemisia is a rich source of a wide array of secondary metabolites, including the well-known antimalarial drug artemisinin. Among these compounds, polyacetylenes represent a significant class with pronounced biological activities. This compound (1-phenyl-2,4-hexadiyne) is a prominent aromatic polyacetylene found in several Artemisia species, including A. capillaris, A. dracunculus, and A. scoparia. This document serves as an in-depth technical resource for researchers, providing a detailed account of the biosynthetic route to this compound, from its primary metabolic precursors to the final intricate chemical structure.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the fatty acid biosynthetic pathway. The proposed pathway involves a series of enzymatic reactions, including desaturation, acetylenation, chain shortening, and a crucial cyclization and aromatization step.

From Oleic Acid to a C13-Triyne-Enoic Precursor

The journey to this compound begins with the C18 fatty acid, oleic acid. The initial steps are catalyzed by a series of desaturases and acetylenases, enzymes that introduce double and triple bonds into the fatty acid chain, respectively.

-

Desaturation: The first step is the conversion of oleic acid to linoleic acid. This reaction is catalyzed by Δ12-oleate desaturase (FAD2) , which introduces a second double bond into the fatty acid chain.

-

Acetylenation: Subsequently, a Δ12-fatty acid acetylenase acts on linoleic acid to form the first triple bond, yielding crepenynic acid. This is a key committed step in polyacetylene biosynthesis.

-

Further Desaturation and Chain Shortening: A series of further desaturation steps, mediated by desaturases and acetylenases, leads to the formation of polyacetylenic fatty acids with multiple triple bonds.[1][2] Concurrently or subsequently, the carbon chain is shortened from C18 to C13 through processes like β-oxidation.[1] This results in a key intermediate, a C13-triyne-enoic precursor .[1]

Formation of the Aromatic Ring: A Proposed Mechanism

A critical and less characterized part of the pathway is the formation of the phenyl group of this compound from the linear C13 precursor. The current hypothesis suggests a mechanism involving a Michael addition and subsequent aromatization, indicative of a polyketide synthase (PKS)-like activity.[1]

-

β-Oxidation and Michael Addition: The C13-triyne-enoic precursor is thought to undergo β-oxidation, followed by an intramolecular Michael addition . This reaction would lead to the formation of a cyclized ketoester intermediate.[1]

-

Aromatization: This cyclic intermediate is then proposed to undergo aromatization to form the stable phenyl ring structure of this compound. The precise enzymatic machinery driving this cyclization and aromatization in Artemisia remains an active area of research.

The proposed biosynthetic pathway of this compound is visualized in the following diagram:

Quantitative Data

Quantitative analysis of this compound content in different Artemisia species is essential for understanding the regulation of its biosynthesis and for selecting high-yielding plant material. The data available in the literature, primarily from GC-MS and HPLC analyses, shows significant variation in this compound concentration depending on the species, plant part, and geographical location.

| Artemisia Species | Plant Part | This compound Content (% of Essential Oil) | Reference |

| A. dracunculus | Aerial Parts | Present (unquantified) | [3] |

| A. santonica | Aerial Parts | Present (unquantified) | [3] |

| A. abrotanum | Aerial Parts | Present (unquantified) | [3] |

| A. scoparia | Aerial Parts | Present (unquantified) | [3] |

| A. campestris subsp. variabilis | Essential Oil | 36.45% | [4] |

Note: The table summarizes the presence of this compound. Precise quantitative data with error margins are often not provided in the initial phytochemical screenings.

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and enzymology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound using HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from Artemisia plant material.

4.1.1. Sample Preparation

-

Harvesting and Drying: Collect fresh aerial parts of the Artemisia plant. Dry the material at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

-

Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a flask.

-

Add 20 mL of methanol (B129727) (or another suitable solvent like hexane (B92381) or dichloromethane).

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

-

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before injecting into the HPLC system.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient could be:

-

0-5 min: 50% Acetonitrile

-

5-20 min: Gradient to 95% Acetonitrile

-

20-25 min: Hold at 95% Acetonitrile

-

25-30 min: Return to 50% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound shows maximum absorbance (typically around 254 nm).

-

Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.

The following diagram illustrates the general workflow for HPLC analysis of this compound:

Enzyme Assays for Key Biosynthetic Steps

Characterizing the enzymes involved in this compound biosynthesis is crucial. Below are general approaches for assaying the activity of key enzyme classes.

4.2.1. Desaturase and Acetylenase Assays

-

Enzyme Source: Microsomal fractions isolated from young leaves or roots of Artemisia are a likely source of these membrane-bound enzymes.

-

Substrate: Radiolabeled substrates such as [14C]-oleic acid or [14C]-linoleic acid are typically used.

-

Reaction Mixture: The assay mixture should contain the microsomal preparation, the radiolabeled substrate, and necessary cofactors such as NADH or NADPH, and molecular oxygen.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Product Extraction and Analysis: The reaction is stopped, and the fatty acids are extracted and derivatized (e.g., to methyl esters). The products are then separated by techniques like argentation thin-layer chromatography (Ag-TLC) or reverse-phase HPLC, and the radioactivity in the product peaks is quantified using a scintillation counter.

4.2.2. Polyketide Synthase (PKS) Assay

-

Enzyme Source: A crude protein extract from Artemisia tissues suspected of this compound biosynthesis (e.g., roots) can be used for initial screening.

-

Substrate: The linear C13-triyne-enoic precursor would be the ideal substrate, but its synthesis can be challenging. Alternatively, radiolabeled acetyl-CoA and malonyl-CoA can be used to detect de novo polyketide synthesis.

-

Reaction Mixture: The assay would include the protein extract, starter and extender units (e.g., acetyl-CoA and malonyl-CoA), and cofactors like NADPH.

-

Product Analysis: The reaction products can be extracted and analyzed by HPLC or GC-MS to identify novel polyketide products. The incorporation of radiolabeled precursors into these products can confirm PKS activity.

Future Directions and Conclusion

The biosynthesis of this compound in Artemisia presents a fascinating example of the interplay between fatty acid and polyketide metabolism. While the initial steps of the pathway are relatively well-understood, the key enzymes responsible for the cyclization and aromatization of the linear polyacetylene precursor remain to be elucidated. Future research should focus on:

-

Identification and characterization of the putative polyketide synthase(s) involved in the formation of the phenyl ring.

-

In-depth quantitative analysis of this compound and its precursors in different Artemisia species and under various environmental conditions to understand the regulation of the pathway.

-

Transcriptomic and proteomic analyses of this compound-producing tissues to identify candidate genes and enzymes involved in the later stages of the biosynthesis.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds.

References

- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 3. Five Different Artemisia L. Species Ethanol Extracts’ Phytochemical Composition and Their Antimicrobial and Nematocide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ecological Significance of Capillene: A Technical Overview of its Role in Plant Chemical Defense

An In-depth Guide for Researchers and Drug Development Professionals

Capillene (1-phenyl-2,4-hexadiyne) is a naturally occurring polyacetylene that plays a crucial role in the chemical ecology of various plant species, particularly within the genus Artemisia (family Asteraceae). As a secondary metabolite, it is not involved in the primary growth and development of the plant but serves as a potent defense mechanism against a range of biotic threats, including insects, fungi, and competing plants. This technical guide synthesizes the current understanding of this compound's function in plant defense, its biosynthesis, and the methodologies used for its study, providing a resource for researchers in chemical ecology, natural product chemistry, and drug development.

This compound Content in Artemisia Species

This compound is a characteristic component of the essential oils of several Artemisia species. The concentration of this compound can vary significantly depending on the species, chemotype, geographical location, and developmental stage of the plant. This variation underscores the importance of detailed chemical analysis in ecological and pharmacological studies.

| Plant Species | Plant Part | Major Compound(s) | This compound Content (%) | Reference |

| Artemisia dracunculus | Shoots | This compound | 58.38 | N/A |

| Artemisia capillaris | Stalks and Leaves | This compound | Major Component | [1] |

| Artemisia mongolica | Aerial Parts | α-pinene, germacrene D | Not a major component | [1] |

| Artemisia scoparia | Aerial Parts | This compound | Present | [2] |

| Artemisia abrotanum | Aerial Parts | This compound | Present | [2] |

| Artemisia santonica | Aerial Parts | This compound | Present | [2] |

Biological Activities of this compound-Containing Essential Oils

While data on the biological activity of pure, isolated this compound is limited in the readily available scientific literature, the essential oils in which this compound is a major constituent exhibit significant biological activities. It is important to note that these activities are the result of the synergistic or additive effects of all compounds in the oil.

| Target Organism | Plant Source of Essential Oil | Bioassay Type | Activity Metric | Value | Reference |

| Sitophilus zeamais (Maize weevil) | Artemisia capillaris | Contact Toxicity | LD50 | 105.95 µ g/adult | [1] |

| Sitophilus zeamais (Maize weevil) | Artemisia capillaris | Fumigant Toxicity | LC50 | 5.31 mg/L air | [1] |

| Sitophilus zeamais (Maize weevil) | Artemisia mongolica | Contact Toxicity | LD50 | 87.92 µ g/adult | [1] |

| Sitophilus zeamais (Maize weevil) | Artemisia mongolica | Fumigant Toxicity | LC50 | 7.35 mg/L air | [1] |

Experimental Protocols

Extraction of this compound-Containing Essential Oil

a) Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds like this compound from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Air-dry the aerial parts of the plant material at room temperature (25–30°C) for several days until brittle.

-

Grind the dried plant material into a coarse powder.

-

Place a known quantity of the powdered material (e.g., 500 g) into a round-bottom flask with distilled water.

-

Connect the flask to a Clevenger apparatus and a condenser.

-

Heat the flask to boiling and continue distillation for a prescribed period (e.g., 3-4 hours).

-

The essential oil, being less dense than water, will accumulate in the collection tube of the Clevenger apparatus.

-

Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

b) Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green alternative to solvent extraction that can be highly selective.

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

Dry and grind the plant material as described for hydrodistillation.

-

Pack the powdered material into the extraction vessel.

-

Pressurize and heat CO₂ to its supercritical state (e.g., above 73.8 bar and 31.1°C). Common extraction conditions for similar compounds are 100-300 bar and 40-60°C.

-

Pass the supercritical CO₂ through the plant material. The solvating power can be tuned by adjusting pressure and temperature. A co-solvent like methanol (B129727) (e.g., 3%) may be added to increase polarity.

-

The extracted compounds are separated from the CO₂ by depressurization in a collection vessel.

-

The resulting extract can be further purified.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying volatile compounds in an essential oil.

-

Sample Preparation: Dilute the essential oil in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC Parameters:

-

Column: HP-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-60°C) for a few minutes, then ramp up at a specific rate (e.g., 3-10°C/min) to a final temperature (e.g., 250-280°C) and hold for a set time.

-

Injection Volume: 1 µL in split mode.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230-250°C.

-

Mass Range: 40-600 amu.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound is typically calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve using a pure this compound standard is required.

Bioassay-Guided Isolation of this compound

This process is used to isolate a pure, biologically active compound from a complex mixture.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is a phenylpropanoid-derived polyacetylene. Its biosynthesis begins with the shikimate pathway, leading to the aromatic amino acid L-phenylalanine. This is then converted through the general phenylpropanoid pathway to form cinnamic acid and its derivatives, which serve as precursors for a vast array of secondary metabolites. While the precise enzymatic steps leading from a common phenylpropanoid intermediate to this compound have not been fully elucidated, the initial steps are well-established.

Plant Defense Signaling

The production of phytoalexins like this compound is often induced in response to biotic stress, such as pathogen attack or herbivory. This induction is mediated by complex signaling cascades involving plant hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). While the specific signaling pathway leading to this compound production is not fully detailed, a general model of induced plant defense can be represented.

Proposed Mechanisms of Action

a) Insecticidal Activity: Acetylcholinesterase Inhibition

Many botanical insecticides function by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death. It is plausible that this compound, like other neurotoxic plant compounds, may act on this target.

b) Antifungal Activity: Ergosterol (B1671047) Biosynthesis Inhibition

Polyene and polyacetylene compounds can exhibit antifungal activity by interfering with the integrity of the fungal cell membrane. A primary target is ergosterol, the principal sterol in fungal membranes, which is analogous to cholesterol in mammalian cells. By inhibiting enzymes in the ergosterol biosynthesis pathway, these compounds can disrupt membrane function, leading to leakage of cellular contents and cell death.

Conclusion and Future Directions

This compound is a significant bioactive compound in the chemical ecology of Artemisia species, contributing to their defense against herbivores and pathogens. While the biological activities of this compound-rich essential oils are well-documented, there is a notable gap in the scientific literature regarding the specific quantitative toxicological data (e.g., LD50, MIC) of pure, isolated this compound. Future research should focus on bioassay-guided isolation of this compound to precisely determine its efficacy against various pests and pathogens. Furthermore, elucidation of the specific enzymes in the latter stages of its biosynthetic pathway and the molecular details of its interaction with target organisms will provide a more complete understanding of its ecological role and could open avenues for its application in agriculture and medicine.

References

A Technical Guide to the Preliminary Biological Screening of Capillene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Capillene is a polyacetylenic compound, specifically a phenyl-1,3-pentadiyne, predominantly isolated from plants of the Artemisia genus, such as Artemisia capillaris. This molecule has garnered significant interest within the scientific community for its diverse and potent biological activities. Preliminary research has highlighted its potential as a lead compound in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary biological activities of this compound reported to date—anticancer, anti-inflammatory, and antimicrobial—with a focus on the experimental methodologies used for their evaluation and the cellular pathways it modulates. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Anticancer and Cytotoxic Activities

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Summary of Anticancer Effects

Studies have shown that this compound and its related compound, capillin, can inhibit the growth of various tumor cells in a dose- and time-dependent manner.[1] The mechanism of action involves the induction of apoptosis, characterized by DNA fragmentation and nuclear condensation.[1][2] this compound has been shown to induce apoptosis in human leukemia (HL-60), colon carcinoma (HT29), pancreatic carcinoma (MIA PaCa-2), laryngeal epidermoid carcinoma (HEp-2), and lung carcinoma (A549) cells.[1][2][3] The apoptotic process is mediated through the intrinsic mitochondrial pathway, potentially regulated by the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Furthermore, extracts containing this compound have been found to suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in hepatocellular carcinoma.[3][4]

Quantitative Data on Anticancer Activity

The following table summarizes the reported cytotoxic and pro-apoptotic concentrations of this compound (or capillin).

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| Human Leukemia (HL-60) | Apoptosis Induction | 1 µM (10⁻⁶ M) | Inducement of DNA and nuclear fragmentation. | [2] |

| Colon Carcinoma (HT29) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |

| Pancreatic Carcinoma (MIA PaCa-2) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |

| Larynx Carcinoma (HEp-2) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |

| Lung Carcinoma (A549) | Proliferation Inhibition | 1 µM - 10 µM | Dose- and time-dependent inhibition of cell proliferation. | [1] |

Visualization of Cellular Mechanisms

The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its assessment.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Experimental workflow for assessing anticancer activity.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7][8]

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells from each well.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western blotting is used to detect specific apoptosis-related proteins within a cell lysate.[9][10]

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily by suppressing the production of key inflammatory mediators in immune cells like macrophages.

Summary of Anti-inflammatory Effects

Research indicates that this compound is an effective inhibitor of inflammatory responses. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly suppresses the production of nitric oxide (NO), a key inflammatory mediator.[11] This effect is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critical to the inflammatory cascade.[11] The underlying mechanism is believed to involve the inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[11][12]

Quantitative Data on Anti-inflammatory Activity

While specific IC₅₀ values for pure this compound are not extensively reported in the initial literature, its potent activity is well-documented.

| Cell Line | Stimulant | Marker Assessed | Effect | Reference |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Potent suppression of NO accumulation. | [11] |

| RAW264.7 Macrophages | LPS | iNOS Protein Expression | Significant down-regulation. | [11] |

| RAW264.7 Macrophages | LPS | COX-2 Protein Expression | Significant down-regulation. | [11] |

Visualization of Cellular Mechanisms

Caption: this compound's inhibition of the LPS-induced inflammatory pathway.

Experimental Protocols

The Griess assay is a common method for quantifying nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants.[13][14][15]

-

Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (no LPS, no this compound).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.

The expression levels of iNOS and COX-2 proteins can be determined by Western Blot, following the same general protocol described in Section 2.4.3, using specific primary antibodies against iNOS and COX-2.

Antimicrobial Activity

Essential oils derived from Artemisia capillaris, which are rich in this compound, have demonstrated significant antimicrobial properties.

Summary of Antimicrobial Effects

The essential oil of A. capillaris, containing up to 32.7% this compound, has shown considerable inhibitory activity against a wide range of oral bacteria.[16][17] This suggests that this compound is a major contributor to the oil's antimicrobial effect. The lipophilic nature of compounds like this compound allows them to disrupt bacterial cell membranes, leading to increased permeability and cell death. However, further studies using purified this compound are required to determine its precise spectrum of activity and potency.

Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of essential oils containing this compound. Note that these results are for the complete essential oil, not purified this compound.

| Source | This compound Content | Target Organisms | Result | Reference |

| Artemisia capillaris Essential Oil | 32.7% | 15 genera of oral bacteria | Considerable inhibitory effects observed. | [16][17] |

Visualization of Experimental Workflow

Caption: Workflow for MIC (Minimum Inhibitory Concentration) determination.

Experimental Protocol

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the lack of turbidity.[20]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it onto an agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.

Conclusion and Future Directions

The preliminary screening of this compound reveals it to be a promising natural compound with significant anticancer, anti-inflammatory, and antimicrobial potential. Its ability to induce apoptosis in cancer cells through the JNK and PI3K/AKT pathways, inhibit key inflammatory mediators like NO by suppressing the NF-κB pathway, and inhibit bacterial growth highlights its multifaceted therapeutic promise.

For drug development professionals, this compound represents a valuable scaffold for optimization. Future research should focus on:

-

Comprehensive In Vitro Profiling: Determining IC₅₀ and MIC values for pure this compound against a broader panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and downstream effects in its various biological activities.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of cancer, inflammation, and infectious diseases.

-

Pharmacokinetics and Safety: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its viability as a clinical candidate.

This guide provides a foundational framework for researchers to build upon, leveraging the established protocols and known mechanisms to further explore and potentially translate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris [mdpi.com]

- 4. Artemisia Capillaris leaves inhibit cell proliferation and induce apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Distribution of Capillene in the Plant Kingdom: A Technical Guide

Abstract

Capillene (1-phenyl-2,4-hexadiyne) is a naturally occurring aromatic polyacetylene recognized for its presence in various plant species, particularly within the Asteraceae family. As a bioactive secondary metabolite, understanding its natural sources, distribution within plant tissues, and biosynthetic origins is critical for researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, summarizing its primary plant sources and quantitative distribution. It details established experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, this guide presents a putative biosynthetic pathway and a generalized experimental workflow, visualized through schematic diagrams, to serve as a practical resource for scientific investigation.

Introduction

Polyacetylenes are a diverse group of specialized metabolites derived from fatty acids, characterized by the presence of one or more carbon-carbon triple bonds.[1] These compounds are widely distributed in the plant kingdom, with a significant concentration and structural diversity found within the Asteraceae family.[1][2] this compound, an aromatic C12 polyacetylene, is one such compound that has been identified as a major constituent in the essential oils of several plant species. Its biological activities, which include antimicrobial and cytotoxic properties, make it a compound of interest for pharmaceutical and agrochemical research.[3] This document aims to consolidate the current knowledge on the natural occurrence and analysis of this compound for a scientific audience.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Asteraceae (Compositae) family. The genus Artemisia is the most significant and well-documented source of this compound.

Primary Plant Sources

The most notable plant sources of this compound include:

-

Artemisia dracunculus (Tarragon): Numerous studies have identified this compound as a major component of tarragon essential oil. Specific populations, referred to as "this compound chemotypes," contain exceptionally high concentrations of this compound.[4]

-

Artemisia capillaris (Capillary Wormwood): This species is another well-known source, and its name is etymologically linked to the compound.[5]

-

Artemisia campestris (Field Wormwood): Various subspecies of A. campestris have been shown to produce this compound.

-

Chrysanthemum species: this compound and related polyacetylenes have also been isolated from members of the Chrysanthemum genus, another member of the Asteraceae family.

Quantitative Distribution

The concentration of this compound can vary significantly based on the plant species, geographic origin, chemotype, developmental stage, and the specific plant organ.[6] The majority of quantitative analyses have focused on essential oils extracted from the aerial parts (shoots, leaves, and flowers). Data on the distribution of this compound in roots and its variation across different tissues is limited, representing a notable knowledge gap. One study on Artemisia capillaris demonstrated that the concentration of other major bioactive compounds, scoparone (B1681568) and capillarisin, varied significantly between the leaves, stems, and capitulum (flower head), with the highest concentrations found in the capitulum at specific harvesting times.[7] This suggests that the distribution of this compound is also likely to be tissue-specific.

The following table summarizes the reported quantitative data for this compound in various plant sources.

| Plant Species | Chemotype / Variety | Plant Part Analyzed | Extraction Method | This compound Content (%) | Reference(s) |

| Artemisia dracunculus L. | This compound Chemotype | Air-dried Shoots | Hydrodistillation | 58.38 | [4] |

| Artemisia dracunculus L. | "Local Variety" (Kashmir) | Not Specified | Hydrodistillation | 60.2 | |

| Artemisia sp. | Not Specified | Ethanol Extract | Not Specified | 44.61 | |

| Artemisia dracunculus L. | Not Specified | Shoot | Not Specified | Trace | [8] |

Note: The percentage content refers to the relative peak area in the chromatogram of the essential oil or extract.

Biosynthesis of this compound

This compound belongs to the capillen-isocoumarin type of polyacetylenes.[3] The biosynthesis of polyacetylenes in plants, particularly in the Asteraceae family, is understood to originate from fatty acid metabolism.[1] The pathway commences with the C18 fatty acid, linoleic acid.

The conversion of linoleic acid into crepenynic acid, through the introduction of a triple bond, is the first committed step in polyacetylene formation.[1] This is followed by a series of desaturation reactions, catalyzed by desaturases and acetylenases, which introduce additional double and triple bonds. Subsequent chain-shortening modifications and aromatization lead to the formation of aromatic acetylenes like this compound. The precise enzymatic steps and intermediates specific to this compound synthesis have not been fully elucidated and remain an active area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical composition of this compound chemotype of Artemisia dracunculus L. from North-West Himalaya, India [agris.fao.org]

- 5. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant Artemisia dracunculus (Asteraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Pure Capillene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillene (hexa-2,4-diynylbenzene) is a naturally occurring polyacetylene found in various plants, notably in the genus Artemisia. It has garnered significant interest within the scientific community due to its potential biological activities, including antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of pure this compound, offering a valuable resource for researchers engaged in its study and potential therapeutic applications. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and presents a visualization of its known signaling pathway.

Core Physicochemical Properties

This compound is a liquid at room temperature with a characteristic chemical structure featuring a benzene (B151609) ring attached to a hexadiynyl chain.[1][2] Its fundamental physicochemical parameters are summarized below.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | hexa-2,4-diynylbenzene | [1][2] |

| Synonyms | Benzene, 2,4-hexadiynyl-; 1-Phenyl-2,4-hexadiyne | [1][2] |

| CAS Number | 520-74-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Physical State | Liquid | [2] |

Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 140-143 °C | at 10.00 mm Hg | [2] |

| Melting Point | 0 °C | [2] |

Solubility (Predicted)

| Property | Value | Method | Source |

| Water Solubility | 0.012 g/L | ALOGPS | |

| logP | 3.88 | ChemAxon |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the hexadiynyl chain. The aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the benzene ring would be expected around δ 2.5-3.0 ppm, and the terminal methyl group protons would be in the upfield region (δ 1.5-2.0 ppm).

-

¹³C-NMR: A ¹³C-NMR spectrum of this compound is available on SpectraBase.[1] The spectrum would show distinct signals for the carbons of the benzene ring and the hexadiynyl chain. The aromatic carbons would appear in the range of δ 120-140 ppm. The sp-hybridized carbons of the alkyne groups would be expected in the region of δ 65-90 ppm. The methylene and methyl carbons would resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key predicted absorptions include:

-

C-H stretch (aromatic): ~3030 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (likely two distinct bands for the non-symmetrical alkynes)

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-H bend (aromatic): ~690-900 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a conjugated system involving a benzene ring and a polyacetylene chain. The extended conjugation would likely result in absorption bands in the UV region, potentially extending towards the visible spectrum.

Mass Spectrometry (MS)

A GC-MS spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[2] The mass spectrum would show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve cleavage of the bonds in the hexadiynyl chain and fragmentation of the benzene ring, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physicochemical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of pure this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Melting Point Determination

As this compound is a liquid at room temperature with a reported melting point of 0 °C, standard melting point apparatus for solids is not applicable. The freezing point would be determined using a cooling bath and a thermometer to observe the temperature at which the liquid solidifies.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of pure this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solute.

-

Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Signaling Pathway

This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the mitochondrial pathway.[3] This process is reported to be controlled through the activation of c-Jun N-terminal kinase (JNK) signaling.[3]

Caption: this compound-induced apoptosis via JNK and mitochondrial pathway.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of pure this compound. While fundamental data such as molecular weight, boiling point, and melting point are established, a comprehensive experimental characterization of its spectral properties remains an area for further investigation. The elucidation of its apoptosis-inducing signaling pathway highlights its potential as a lead compound in drug discovery, warranting deeper exploration of its mechanism of action and therapeutic applications.

References

In Vitro Molecular Targets of Capillene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro molecular targets of capillene, a naturally occurring polyacetylene with demonstrated anticancer and antifungal properties. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising compound.

Executive Summary

This compound, an active constituent of various Artemisia species, has emerged as a molecule of significant interest due to its potent biological activities. In vitro studies have revealed that this compound exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis, mediated by the modulation of key signaling pathways. Specifically, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway and inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Furthermore, it influences cellular redox homeostasis by modulating glutathione (B108866) (GSH) levels and induces cell cycle arrest. While the precise molecular targets of its antifungal activity are yet to be fully elucidated, evidence suggests that, like other polyacetylenes, this compound may disrupt fungal cell membrane integrity and mitochondrial function. This guide summarizes the quantitative data available, provides detailed experimental protocols for investigating these effects, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on this compound's In Vitro Activity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound against various human tumor cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HT29 | Colon Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |

| MIA PaCa-2 | Pancreatic Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |

| HEp-2 | Laryngeal Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |

| A549 | Lung Carcinoma | Not explicitly stated, but effects seen at 1-10µM | 72h | [1] |

| HL-60 | Human Leukemia | Cytotoxic effects observed at 1µM | 6h | [2] |

Note: The IC50 values from the primary source[1] require further clarification from the original publication for precise interpretation.

Anticancer Molecular Targets and Pathways

In vitro research has identified two primary signaling pathways that are significantly modulated by this compound in cancer cells.

JNK Signaling Pathway Activation

This compound has been observed to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[2][3] This activation precedes the characteristic hallmarks of apoptosis, suggesting it is a key initiating event. The proposed mechanism involves the phosphorylation of JNK, which in turn can phosphorylate downstream targets, including members of the Bcl-2 family, leading to mitochondrial-mediated apoptosis.

PI3K/Akt Signaling Pathway Inhibition

Extracts from Artemisia capillaris, containing this compound, have been shown to inhibit the PI3K/Akt signaling pathway in hepatocellular carcinoma cells.[3] This pathway is a crucial regulator of cell survival, proliferation, and growth. Its inhibition by this compound likely contributes to the observed cytotoxic and anti-proliferative effects.

Inferred Antifungal Molecular Targets

While direct molecular targets of this compound in fungi have not been definitively identified, the mechanism of action for polyacetylenes, in general, points towards the disruption of the fungal cell membrane and mitochondrial function.[4][5] It is hypothesized that this compound increases the permeability of the fungal cell membrane, potentially by interacting with membrane phospholipids (B1166683).[6] This disruption of the membrane integrity leads to leakage of essential cellular components and ultimately, fungal cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro molecular effects of this compound.

Western Blot for JNK Activation and PI3K/Akt Inhibition

This protocol is designed to detect the phosphorylation status of JNK and Akt as a measure of their activation.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., HL-60 for JNK, HepG2 for PI3K/Akt) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, phospho-Akt (Ser473), and total Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye (e.g., JC-1) to measure changes in MMP.

1. Cell Culture and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time. Include a positive control for MMP depolarization (e.g., FCCP).

2. Staining:

-

Prepare a working solution of JC-1 dye in pre-warmed culture medium.

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate at 37°C for 15-30 minutes in the dark.

3. Measurement:

-

After incubation, wash the cells with PBS.

-

Add PBS or culture medium to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, read the aggregate (red) fluorescence at ~590 nm and the monomer (green) fluorescence at ~530 nm.

4. Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Glutathione (GSH) Level Assay

This protocol outlines a common method for quantifying intracellular GSH levels.

1. Cell Preparation and Lysis:

-

Treat cells with this compound as described in the Western blot protocol.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a metaphosphoric acid solution to precipitate proteins and stabilize GSH.

-

Centrifuge to pellet the protein and collect the supernatant.

2. GSH Measurement:

-

Use a commercially available GSH assay kit, which typically involves the reaction of GSH with a chromogenic substrate (e.g., DTNB, Ellman's reagent) that produces a colored product.

-

Add the supernatant to the reaction mixture as per the kit's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction).

3. Data Analysis:

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

-

Normalize the GSH levels to the protein concentration of the cell lysate.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for identifying molecular targets and the logical relationship of this compound's effects.

Future Directions and Conclusion

The current body of in vitro research strongly indicates that this compound's anticancer effects are mediated through the modulation of the JNK and PI3K/Akt signaling pathways, leading to apoptosis. Its antifungal activity is likely due to the disruption of fungal membrane integrity. However, a significant knowledge gap remains concerning the direct molecular binding partners of this compound. Future research should focus on utilizing techniques such as affinity chromatography coupled with mass spectrometry or DARTS to identify these primary targets. Elucidating the direct molecular interactions of this compound will provide a more complete understanding of its mechanism of action and facilitate the rational design of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A polyene macrolide targeting phospholipids in the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurotoxic Effects of Polyacetylenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes are a diverse class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. While some polyacetylenes exhibit beneficial biological activities, including anti-inflammatory and anti-cancer effects, a significant number possess potent neurotoxic properties. This technical guide provides a comprehensive exploration of the neurotoxic effects of polyacetylenes, with a focus on key compounds such as cicutoxin (B1197497), oenanthotoxin, and falcarinol-type polyacetylenes. It delves into their primary mechanisms of action, presents quantitative toxicological data, and offers detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with these compounds, as well as to explore their potential as pharmacological tools.

Introduction to Neurotoxic Polyacetylenes

Polyacetylenes are widely distributed in the plant kingdom, particularly in families such as Apiaceae (e.g., water hemlock, parsley) and Araliaceae (e.g., ginseng, devil's club).[1] Their chemical structures are highly variable, leading to a broad spectrum of biological activities. The neurotoxicity of certain polyacetylenes has been recognized for centuries, with plants like water hemlock (containing cicutoxin) being infamous for their poisonous nature.[2][3]

The primary neurotoxic polyacetylenes of concern include:

-

Cicutoxin and Oenanthotoxin: Found in water hemlock (Cicuta species) and hemlock water-dropwort (Oenanthe crocata), respectively.[2][4] These C17-polyacetylenes are potent convulsants that act on the central nervous system (CNS).[2][4]

-

Falcarinol-type Polyacetylenes: Present in common vegetables like carrots and celery.[5] While generally considered less acutely toxic than cicutoxin, they can exert neurotoxic effects at higher concentrations and have been shown to modulate various cellular pathways.[5]

Understanding the neurotoxic mechanisms of these compounds is crucial for public health and for the safe development of botanical drugs and dietary supplements.

Mechanisms of Neurotoxicity

The primary mechanism underlying the neurotoxicity of the most potent polyacetylenes involves the modulation of inhibitory neurotransmission.

Antagonism of GABAA Receptors

The most well-documented mechanism of action for cicutoxin and oenanthotoxin is their noncompetitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.[2][4][6] GABA is the primary inhibitory neurotransmitter in the CNS, and its binding to the GABAA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[7]

Cicutoxin and oenanthotoxin bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site.[8] This binding allosterically inhibits the receptor, preventing the influx of chloride ions even when GABA is bound.[4] The consequence of this blockade is unabated neuronal depolarization, leading to hyperexcitability, convulsions, seizures, and ultimately, death from respiratory paralysis.[2][6]

dot

References

- 1. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. innoprot.com [innoprot.com]

- 5. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. sophion.com [sophion.com]

- 8. benchchem.com [benchchem.com]

The Discovery and Historical Context of Capillene Isolation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillene, a naturally occurring polyacetylene, has garnered significant interest within the scientific community for its notable biological activities, including anti-inflammatory, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, historical context, and isolation of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in drug discovery and development.

Historical Context and Discovery

The study of polyacetylenes from the Artemisia genus, a diverse group of plants used in traditional medicine worldwide, led to the discovery of this compound. While the precise first isolation is not widely documented in modern databases, the investigation into the chemical constituents of Artemisia species intensified in the mid-20th century. This compound is chemically known as 1-phenyl-2,4-hexadiyne. Its discovery is part of a broader effort to identify the bioactive compounds responsible for the therapeutic effects of these plants.

Polyacetylenes in Artemisia are biosynthesized from fatty acids and are categorized into several structural types. This compound belongs to the aromatic capillen-isocoumarin type, which is a characteristic biogenetic trend in the subgenus Dracunculus. The presence and concentration of this compound can vary significantly between different Artemisia species and even between different chemotypes of the same species, making standardized isolation a key challenge.

Quantitative Data

The physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 154.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-phenylhexa-2,4-diyne | --INVALID-LINK-- |

| CAS Number | 520-74-1 | --INVALID-LINK-- |

| Physical Description | Liquid | --INVALID-LINK-- |

| Boiling Point | 140-143 °C at 10 mmHg | --INVALID-LINK-- |

| Melting Point | 0 °C | --INVALID-LINK-- |

| Kovats Retention Index | 1501.2 (semi-standard non-polar) | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | δ (ppm): ~7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, -CH₂-), 1.8 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~138 (Ar C-1), ~128.5 (Ar C-2,6), ~128.3 (Ar C-3,5), ~126.5 (Ar C-4), ~80, ~75, ~70, ~65 (alkynyl carbons), ~22 (-CH₂-), ~4 (-CH₃) |

| Infrared (IR) | ν (cm⁻¹): ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~2250 (C≡C stretch), ~1600, 1490, 1450 (Ar C=C stretch) |

| Mass Spectrometry (MS) | m/z (%): 154 (M⁺), 115, 91 (tropylium ion), 77 |

Experimental Protocols

The isolation of this compound from its primary natural source, Artemisia species, typically involves extraction of the essential oil followed by chromatographic purification. The following is a detailed, representative methodology.

Plant Material and Extraction

-

Plant Material: Aerial parts of Artemisia dracunculus or Artemisia capillaris are collected, preferably during the flowering stage to maximize essential oil yield. The plant material is then air-dried in a well-ventilated area, protected from direct sunlight.

-

Extraction: The dried plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored at 4°C in a sealed, dark vial until further processing. A study on a this compound chemotype of Artemisia dracunculus reported a major constituent of this compound at 58.38% in the essential oil[1].

Chromatographic Isolation and Purification

-

Column Chromatography: The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane. Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system and visualized under UV light (254 nm). Fractions containing this compound are pooled.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 reversed-phase column. A mobile phase of methanol (B129727) and water in a gradient elution is typically used. The elution is monitored by a UV detector at approximately 254 nm. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield pure this compound.

Logical Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes in this compound isolation and its known biological effects.

Signaling Pathways and Biological Activity

While the direct molecular targets of this compound are still under active investigation, studies on related polyacetylenes and extracts from Artemisia species provide insights into its potential mechanisms of action. For instance, the structurally similar polyacetylene, capillin, has been shown to induce apoptosis in human leukemia HL-60 cells via the mitochondrial pathway, which is regulated by JNK signaling[2]. Furthermore, extracts of Artemisia capillaris have been demonstrated to inhibit the PI3K/Akt signaling pathway in hepatocellular carcinoma[3][4]. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation[5][6][7][8].

The diagram below illustrates a potential mechanism of action for this compound, drawing parallels from the known effects of related compounds and extracts.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a detailed overview of its discovery, physicochemical properties, and methods for its isolation. The elucidation of its precise molecular mechanisms of action remains an active area of research. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of this compound in drug development.

References

- 1. Chemical composition of this compound chemotype of Artemisia dracunculus L. from North-West Himalaya, India [agris.fao.org]